molecular formula C3H6ClN7 B12537623 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine CAS No. 677736-46-8

2-Chloro-4,6-dihydrazinyl-1,3,5-triazine

Cat. No.: B12537623
CAS No.: 677736-46-8
M. Wt: 175.58 g/mol
InChI Key: XYAUBLJNUAKHHD-UHFFFAOYSA-N
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Description

Overview of 1,3,5-Triazine (B166579) Chemistry and its Significance in Heterocyclic Synthesis

The 1,3,5-triazine, or s-triazine, ring is a six-membered aromatic heterocycle containing three nitrogen atoms at alternating positions. This nitrogen-rich core renders the ring electron-deficient, a defining characteristic that governs its chemistry. The most common and inexpensive precursor for substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, widely known as cyanuric chloride. wikipedia.orgnih.gov

The significance of 1,3,5-triazine chemistry in heterocyclic synthesis stems from the predictable and controllable reactivity of cyanuric chloride. nih.gov The three chlorine atoms on the triazine ring can be sequentially replaced by various nucleophiles in a stepwise manner. This selectivity is primarily controlled by temperature:

The first chlorine atom is highly reactive and can be substituted at low temperatures (0–5 °C).

The second chlorine requires moderately elevated temperatures (typically 30–50 °C) for substitution.

The final chlorine atom is the least reactive, necessitating higher temperatures (80–100 °C) or more vigorous conditions for its displacement. researchgate.net

This differential reactivity allows for the precise and regioselective synthesis of mono-, di-, and tri-substituted triazines with different or identical functional groups. nih.gov A vast array of nucleophiles, including amines, alcohols, thiols, and hydrazines, can be employed in these nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrsc.org The resulting substituted triazine derivatives are not only stable compounds but also serve as versatile scaffolds in diverse areas such as medicinal chemistry, agricultural chemicals (e.g., atrazine), polymer science, and the creation of dyes and crosslinking agents. wikipedia.org

Role of Hydrazinyl Functionalities in Molecular Design and Reactivity

The hydrazinyl group (–NHNH₂) is a potent nucleophile and a valuable functional group in molecular design. Its incorporation into a molecule, such as the 1,3,5-triazine core, introduces unique reactive capabilities. The terminal amine of the hydrazinyl group is highly nucleophilic and readily reacts with electrophiles, most notably the carbonyl groups of aldehydes and ketones, to form stable hydrazone linkages (C=N-NH-). nih.gov

This reactivity is a cornerstone of its use in dynamic covalent chemistry and the synthesis of a wide array of heterocyclic systems, including pyrazoles and triazoles. The formation of hydrazones from hydrazinyl-triazine precursors is a common strategy for creating larger, more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov For instance, studies have shown the synthesis of extensive series of s-triazine hydrazone derivatives for evaluation in biological systems. nih.gov

Furthermore, the N-H protons of the hydrazinyl group can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. This dual capability allows hydrazinyl-substituted compounds to participate in the formation of intricate supramolecular assemblies and crystal lattices stabilized by extensive hydrogen-bonding networks. researchgate.net This feature is critical in crystal engineering, where the goal is to control the self-assembly of molecules into well-defined solid-state architectures. The synthesis of hydrazino-triazines is considered a key step in developing potential gas-generating materials and other high-energy compounds. dtic.mil

Advanced Spectroscopic and Structural Characterization Methodologies for 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine

The definitive identification and structural elucidation of this compound rely on a suite of advanced analytical techniques. Each method provides complementary information, which, when combined, offers a complete picture of the molecule's identity, structure, and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: This technique would identify the number and environment of protons in the molecule. The spectrum is expected to show distinct signals for the protons of the two hydrazinyl groups (–NH and –NH₂). The chemical shifts of these protons can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: This spectrum would reveal the number of unique carbon atoms and their electronic environment. The three carbon atoms of the triazine ring are expected to appear in the aromatic region (typically δ 160-175 ppm). Their exact chemical shifts would be influenced by the attached substituents (chlorine and hydrazinyl groups).

Characterization of substituted triazines by NMR can sometimes be complicated by low solubility or the presence of rotational isomers (rotamers) due to restricted rotation around the C-N bonds linking the amino groups to the triazine ring, which can lead to signal broadening or the appearance of multiple sets of signals at low temperatures. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: As direct experimental data is not available in the cited literature, these values are predictions based on data for structurally similar hydrazone and amino-triazine derivatives. nih.govresearchgate.net

Nucleus Predicted Chemical Shift (δ, ppm) Notes
¹H NMR~4.5 - 5.5Signal for the –NH₂ protons. Likely to be a broad singlet.
~8.0 - 9.5Signal for the –NH protons. Likely to be a broad singlet. Its position is highly dependent on solvent and concentration.
¹³C NMR~170 - 175Signal for the C-Cl carbon of the triazine ring.
~165 - 170Signal for the C-NHNH₂ carbons of the triazine ring.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. For this compound, key absorption bands would confirm the presence of N-H bonds in the hydrazinyl groups (stretching and bending vibrations) and the C=N and C-N bonds within the triazine ring.

Raman Spectroscopy: This method relies on the inelastic scattering of monochromatic light. It provides complementary information to FT-IR, particularly for symmetric, non-polar bonds. The triazine ring breathing modes are often strong in the Raman spectrum.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound Note: These values are based on spectral data from analogous compounds like 2-chloro-4,6-diamino-1,3,5-triazine and other hydrazinyl-triazines. nih.govchemicalbook.comnist.gov

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3200N-H stretchingHydrazinyl group (–NHNH₂)
1650 - 1500N-H bending, C=N stretchingHydrazinyl group, Triazine ring
1450 - 1350C-N stretchingTriazine ring
~800C-Cl stretching, Ring bendingChloro-triazine

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. The calculated molecular weight of C₃H₅N₇Cl is 174.57 g/mol .

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. For chlorotriazines, a common fragmentation pathway involves the initial cleavage of the chlorine atom. researchgate.net Other likely fragmentation steps for this compound would include the loss of ammonia (B1221849) (NH₃), diazene (B1210634) (N₂H₂), or the entire hydrazinyl group (–NHNH₂). Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Note: The fragmentation pattern is predicted based on the known behavior of chlorotriazines and amino-triazines. researchgate.netnist.gov

m/z Value Possible Fragment Description
174/176[M]⁺Molecular ion peak (isotope pattern due to ³⁵Cl/³⁷Cl)
139[M-Cl]⁺Loss of a chlorine radical
124[M-Cl-NH]⁺Loss of chlorine followed by loss of an imine radical
109[M-Cl-N₂H₂]⁺Loss of chlorine followed by loss of diazene

Single-crystal X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would definitively confirm its molecular geometry. Based on studies of similar compounds like 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine, the triazine ring is expected to be nearly planar. researchgate.net The analysis would also reveal the conformation of the hydrazinyl groups relative to the ring. Crucially, it would map out the intermolecular hydrogen bonding network. It is highly probable that the molecule would form extensive sheets or three-dimensional networks stabilized by N-H···N hydrogen bonds between the hydrazinyl groups of adjacent molecules, a common feature in related amino- and hydrazinyl-triazine structures. researchgate.netresearchgate.net

UV-Visible Spectroscopy for Electronic Transition and Chromophore Analysis

UV-Visible spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure and the chromophores it contains.

For this compound, the primary chromophore is the 1,3,5-triazine ring, which is a π-deficient aromatic system. The electronic spectrum of the parent sym-triazine shows absorptions corresponding to π→π* and n→π* transitions. colostate.edu The substitution of the triazine ring with auxochromic groups, such as the hydrazinyl (-NHNH2) and chloro (-Cl) groups, is expected to influence the position and intensity of these absorption bands.

The hydrazinyl groups, with their lone pairs of electrons on the nitrogen atoms, act as strong auxochromes. These lone pairs can participate in n→π* transitions and can also extend the π-system of the triazine ring through resonance, which typically results in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths. The chlorine atom, also possessing lone pairs, can similarly act as an auxochrome.

The electronic properties and, consequently, the UV-Vis absorption spectra of substituted triazines are highly dependent on the nature of the substituents. For example, the introduction of different substituents on the triazine ring can modulate the energy gap between the HOMO and LUMO, leading to shifts in the absorption maxima. nih.gov In the case of this compound, the interplay between the electron-withdrawing nature of the triazine ring and the electron-donating character of the hydrazinyl and chloro substituents governs its electronic transitions.

The following table provides a general overview of the UV absorption characteristics observed in various classes of substituted 1,3,5-triazine derivatives, which can be used to infer the likely spectral region of absorption for this compound.

Class of Triazine Derivative Substituents Typical Absorption Region (λmax) Type of Transition
Phenyl-substituted triazinesPhenyl groups~300 nmπ→π
Hydrazone-substituted triazinesHydrazone groups355-385 nmπ→π
Amino-substituted triazinesAmino groupsShorter wavelengthsn→π, π→π

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-6-hydrazinyl-1,3,5-triazin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN7/c4-1-7-2(10-5)9-3(8-1)11-6/h5-6H2,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAUBLJNUAKHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)NN)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20790810
Record name 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20790810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677736-46-8
Record name 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20790810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Reaction Pathways for 2 Chloro 4,6 Dihydrazinyl 1,3,5 Triazine

Optimized Synthetic Protocols Utilizing Cyanuric Chloride as a Precursor

The synthesis of 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine from cyanuric chloride leverages the differential reactivity of the C-Cl bonds, which can be sequentially substituted by nucleophiles under carefully controlled temperature conditions. arkat-usa.org This inherent property of cyanuric chloride makes it an ideal starting material for creating a wide array of mono-, di-, and tri-substituted 1,3,5-triazine (B166579) derivatives. researchgate.netnih.gov

The foundation of synthesizing this compound lies in the sequential displacement of the chlorine atoms of cyanuric chloride by hydrazine (B178648). The reactivity of the chlorine atoms is highly dependent on the reaction temperature. This temperature-controlled reactivity allows for the selective formation of di-substituted products. arkat-usa.org

The general protocol involves a three-step substitution pattern where each chlorine atom is replaced at a progressively higher temperature. researchgate.net

First Substitution: The replacement of the first chlorine atom is typically carried out at a low temperature, generally in the range of 0–5 °C.

Second Substitution: The second chlorine atom requires a higher temperature, often around room temperature or up to 50 °C, to react.

Third Substitution: Displacement of the final chlorine atom necessitates more forcing conditions, usually at reflux temperatures. researchgate.net

This stepwise reactivity is attributed to the electronic properties of the triazine ring. The substitution of a chlorine atom with an electron-donating group, such as a hydrazinyl group, increases the electron density of the aromatic ring. researchgate.net This, in turn, reduces the electrophilicity of the remaining carbon-chlorine bonds, making subsequent nucleophilic attacks more difficult and requiring higher thermal energy to overcome the activation barrier. researchgate.netnih.gov

Table 1: Temperature-Dependent Stepwise Substitution of Cyanuric Chloride
Substitution StepTypical Reaction Temperature (°C)Product
First Chlorine Atom0–52,4-Dichloro-6-hydrazinyl-1,3,5-triazine
Second Chlorine Atom25–50This compound
Third Chlorine Atom>80 (Reflux)2,4,6-Trihydrazinyl-1,3,5-triazine

To achieve a high yield of the desired this compound, precise control over the reaction stoichiometry is crucial. The reaction involves the nucleophilic displacement of two of the three chlorine atoms on the cyanuric chloride ring by hydrazine.

The synthesis is typically performed by reacting one equivalent of cyanuric chloride with approximately two equivalents of hydrazine. This stoichiometric ratio favors the formation of the di-substituted product. The reaction is carried out in a stepwise manner, carefully controlling the temperature to ensure selectivity. The first equivalent of hydrazine is added at a low temperature (0-5 °C) to yield the mono-substituted intermediate, 2,4-dichloro-6-hydrazinyl-1,3,5-triazine. Subsequently, the temperature is raised to the ambient range (25-50 °C) upon the addition of the second equivalent of hydrazine to facilitate the formation of the target compound. An acid scavenger, such as sodium carbonate or sodium hydroxide (B78521), is often used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the products. dtic.mil

The choice of solvent and the use of catalysts or bases can significantly influence the outcome of the functionalization of the triazine ring. jst.go.jpnih.gov Aprotic solvents, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), are commonly employed for these reactions. researchgate.netjst.go.jpnih.gov

The role of a base, often referred to as a proton capture agent (PCA), is essential for neutralizing the HCl byproduct from the nucleophilic substitution. jst.go.jpnih.gov The basicity of the PCA can affect the reaction yield. Weakly basic PCAs are often favored as they help to minimize side reactions. jst.go.jpnih.gov In some systems, the use of a strongly basic catalyst in an aprotic solvent can lead to higher yields, while in protic solvents, weakly basic catalysts may perform better. jst.go.jpnih.gov For the synthesis of this compound, bases like sodium carbonate are typically sufficient to facilitate the reaction. dtic.mil

Mechanistic Investigations of this compound Formation and Related Transformations

The formation of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr), a mechanism characteristic of electron-deficient aromatic systems like the 1,3,5-triazine ring. arkat-usa.orgacs.org

The 1,3,5-triazine ring is a pyridine-like, electron-deficient aza-aromatic heterocycle, which makes it highly susceptible to nucleophilic attack. acs.org The SNAr mechanism for the substitution of chlorine atoms on cyanuric chloride generally proceeds through a two-step addition-elimination pathway. chemistrysteps.commasterorganicchemistry.com

Addition Step: The reaction is initiated by the nucleophilic attack of the hydrazine molecule on one of the carbon atoms bearing a chlorine atom. This forms a negatively charged, resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The electron-withdrawing nitrogen atoms in the triazine ring help to stabilize this intermediate by delocalizing the negative charge. masterorganicchemistry.com

Elimination Step: In the second step, the aromaticity of the triazine ring is restored by the elimination of the chloride leaving group from the Meisenheimer complex. chemistrysteps.com

While the addition-elimination model is widely accepted, recent computational studies on similar systems suggest that the reaction may, in some cases, follow a concerted mechanism. nih.gov In this scenario, the Meisenheimer complex represents a transition state rather than a stable intermediate, with the nucleophilic addition and the dissociation of the leaving group occurring in a single step. nih.gov

Kinetic studies of the stepwise substitution on the cyanuric chloride core reveal a progressive decrease in reaction rate with each subsequent substitution. This is consistent with the requirement for increasing reaction temperatures. researchgate.net Computational analyses have quantified this observation, showing a consistent and progressive increase in the activation energy barrier for each sequential substitution step. nih.gov

Table 2: Qualitative Kinetic and Thermodynamic Profile of Stepwise Hydrazinolysis
Substitution StepRelative Reaction RateActivation Energy BarrierElectronic Effect of Substituent
First Hydrazinyl GroupFastestLowestIntroduction of electron-donating group
Second Hydrazinyl GroupSlowerIntermediateIncreased electron density on the ring
Third Hydrazinyl GroupSlowestHighestFurther increase in electron density

The introduction of the first hydrazinyl group, an electron-donating moiety, deactivates the triazine ring towards further nucleophilic attack. This deactivation increases the energy barrier for the substitution of the second chlorine atom, thus requiring more energy (higher temperature) to proceed at a reasonable rate. researchgate.netnih.gov This kinetic behavior is fundamental to the selective synthesis of this compound, as it allows the reaction to be effectively halted after the desired di-substitution has occurred by maintaining control over the reaction temperature and stoichiometry. rsc.org

Table of Mentioned Chemical Compounds

Compound NameSynonym(s)Chemical Formula
This compound-C₃H₅ClN₆
2,4,6-Trichloro-1,3,5-triazineCyanuric chlorideC₃Cl₃N₃
2,4-Dichloro-6-hydrazinyl-1,3,5-triazine-C₃H₂Cl₂N₅
2,4,6-Trihydrazinyl-1,3,5-triazine-C₃H₉N₉
Hydrazine-H₄N₂
Hydrochloric acid-HCl
Sodium carbonate-Na₂CO₃
Sodium hydroxide-NaOH
Dichloromethane-CH₂Cl₂
TetrahydrofuranTHFC₄H₈O

Green Chemistry Approaches in the Synthesis of this compound and Its Analogs

The synthesis of this compound and related s-triazine derivatives has traditionally involved methods that are often time-consuming and generate significant chemical waste. In response to growing environmental concerns, green chemistry principles are being increasingly integrated into synthetic protocols for these compounds. These approaches aim to enhance reaction efficiency, minimize the use of hazardous substances, and reduce energy consumption. Methodologies such as microwave-assisted synthesis, sonochemistry, and solvent-free reactions are at the forefront of developing more sustainable and cost-effective pathways for producing triazine derivatives. mdpi.com These green strategies not only accelerate reaction rates but also often lead to higher product yields and purity, aligning with the core objectives of sustainable chemical manufacturing. mdpi.come3s-conferences.org

Solvent-Free and Microwave-Assisted Protocols

The synthesis of triazine derivatives often begins with cyanuric chloride, a versatile precursor where the three chlorine atoms can be sequentially substituted by nucleophiles. nih.govnih.gov Microwave irradiation has proven highly effective for these nucleophilic substitution reactions. aminer.orgresearchgate.net Comparative studies between conventional and microwave heating for the synthesis of various s-triazine derivatives have consistently demonstrated the superiority of the microwave-assisted approach. For example, some protocols have achieved a 90% to 95% reduction in reaction time while simultaneously improving product yields. d-nb.info

Solvent-free synthesis, another green chemistry technique, further enhances the environmental profile of these reactions. nih.gov By eliminating the need for volatile organic solvents, these protocols reduce pollution, decrease costs associated with solvent purchase and disposal, and simplify the work-up procedure. When combined, microwave irradiation and solvent-free conditions create a highly efficient and eco-friendly synthetic strategy. nih.gov In some cases, a phase-transfer catalyst may be employed in solvent-free systems to facilitate the reaction between reactants in different phases. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazine Derivatives
ParameterConventional Heating MethodMicrowave-Assisted MethodReference
Reaction TimeHours (e.g., 4-72 hours)Minutes (e.g., 5-15 minutes) mdpi.comd-nb.infojapsonline.com
Product YieldModerate to GoodGood to Excellent (often higher than conventional) mdpi.comd-nb.infoaminer.org
Energy ConsumptionHighLow mdpi.com
By-product FormationMore prevalent due to longer reaction timesMinimized e3s-conferences.orgaminer.org

Atom Economy and Waste Minimization Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org The ideal atom economy is 100%, indicating that all atoms from the reactants have been converted into the product with no byproducts. wikipedia.org

C₃N₃Cl₃ + 2 N₂H₄ → C₃H₅N₇Cl + 2 HCl

In this reaction, for every mole of the desired product (this compound), two moles of hydrogen chloride (HCl) are generated as a byproduct. Because of this, the reaction does not have a 100% atom economy. The formation of HCl necessitates a subsequent neutralization step, typically with a base, which in turn generates salt as waste.

Solvent Reduction: As discussed, solvent-free or aqueous media reactions drastically reduce the large volumes of waste associated with organic solvents. mdpi.comnih.gov

Catalysis: The use of efficient catalysts can improve reaction selectivity and reduce the required temperature and time, thereby preventing the formation of degradation products and other impurities. researchgate.net

Process Optimization: Microwave and sonochemical methods not only speed up reactions but also provide better control over reaction conditions, leading to cleaner reactions with fewer side products that would require complex and waste-generating purification steps. mdpi.com

Derivatization Chemistry and Functionalization of 2 Chloro 4,6 Dihydrazinyl 1,3,5 Triazine

Chemical Transformations Involving the Hydrazinyl Moieties

The hydrazinyl groups at the C4 and C6 positions of the triazine ring are nucleophilic and readily undergo reactions with electrophilic reagents. These transformations are pivotal for the synthesis of more complex heterocyclic systems.

The reaction of 2-chloro-4,6-dihydrazinyl-1,3,5-triazine with aldehydes and ketones in an appropriate solvent, often with acid catalysis, leads to the formation of the corresponding hydrazones. nih.gov These reactions typically proceed with good yields and are a common strategy for introducing a wide variety of substituents onto the triazine core. The resulting hydrazones are often stable, crystalline solids.

For instance, the condensation with substituted benzaldehydes introduces aryl moieties, which can be further functionalized. nih.gov The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by the elimination of a water molecule.

Depending on the stoichiometry of the reactants, either mono- or bis-hydrazones can be synthesized. With two equivalents of a carbonyl compound, the bis-hydrazone is the major product. If the reaction is carried out with one equivalent, a mixture of the mono-hydrazone and unreacted starting material may be obtained, from which the desired product can be isolated.

The formation of azines can occur through the reaction of the formed hydrazone with a second molecule of the aldehyde, particularly under forcing conditions, although this is a less common pathway for this specific substrate.

Table 1: Examples of Hydrazone Synthesis from this compound

Carbonyl CompoundReaction ConditionsProductReference
Substituted BenzaldehydesEthanol, Acetic Acid (catalyst), Room Temperature2-Chloro-4,6-bis[(2-arylmethylene)hydrazinyl]-1,3,5-triazine nih.gov
Aromatic KetonesReflux in Ethanol2-Chloro-4,6-bis[(2-arylethylidene)hydrazinyl]-1,3,5-triazineInferred from general hydrazone synthesis

This table is illustrative and based on general reactivity patterns of hydrazines.

The dihydrazinyl-substituted triazine is a valuable precursor for the synthesis of fused heterocyclic systems. The adjacent nitrogen atoms of the hydrazinyl groups can participate in cyclization reactions with suitable reagents to form five- or six-membered rings.

One of the most important applications is the synthesis of triazolotriazine derivatives. For example, reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) can lead to the formation of a triazolo ring fused to the triazine core. This is a common method for the synthesis of azido-triazines, which can then undergo cyclization.

Furthermore, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of a new six-membered ring, resulting in a pyridazino- or triazino-fused triazine system. While specific examples for this compound are not extensively documented in readily available literature, the reactivity is inferred from the known chemistry of dihydrazinyl heterocycles. pnrjournal.com

The synthesis of tetrazine-containing structures from dihydrazinyl precursors is also a known transformation in heterocyclic chemistry. nih.govresearchgate.net This typically involves an oxidative cyclization process.

The nitrogen atoms of the hydrazinyl groups can be acylated or alkylated. Acylation is typically achieved by reacting the dihydrazinyl triazine with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide formed. This reaction introduces acyl groups, which can modulate the electronic properties and steric hindrance of the molecule.

Alkylation can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the hydrazinyl nitrogen attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, etc.) can be controlled by the reaction conditions and the stoichiometry of the reactants. These reactions are generally performed in the presence of a base to scavenge the acid byproduct.

Reactions at the Chloro Position of the Triazine Ring

The chlorine atom at the C2 position of the triazine ring is susceptible to nucleophilic substitution, providing a versatile handle for further functionalization of the molecule. The reactivity of this position is influenced by the electron-donating nature of the dihydrazinyl groups.

The chloro group can be displaced by a variety of nucleophiles. The ease of substitution generally follows the order of nucleophilicity, with amines being more reactive than alcohols, which are in turn more reactive than thiols under similar conditions. nih.govmdpi.comresearchgate.net

Amines: Reaction with primary or secondary amines leads to the corresponding 2-amino-4,6-dihydrazinyl-1,3,5-triazine derivatives. These reactions are typically carried out in a suitable solvent at elevated temperatures. The choice of amine allows for the introduction of a wide range of substituents with varying steric and electronic properties. researchgate.net

Alcohols: The substitution with alcohols or alkoxides results in the formation of 2-alkoxy-4,6-dihydrazinyl-1,3,5-triazines. The reaction usually requires a base to deprotonate the alcohol, forming the more nucleophilic alkoxide. nih.govgoogle.com

Thiols: Similarly, thiols or thiolates can displace the chloride to yield 2-thioalkyl- or 2-thioaryl-4,6-dihydrazinyl-1,3,5-triazines. These reactions are often performed in the presence of a base.

The reactivity of the chloro group in this compound is generally lower than that in cyanuric chloride due to the electron-donating effect of the hydrazinyl groups. mdpi.comresearchgate.net

Table 2: Nucleophilic Substitution at the Chloro Position

NucleophileReagent ExampleProduct TypeReference
AminePrimary/Secondary Amine2-Amino-4,6-dihydrazinyl-1,3,5-triazine researchgate.net
AlcoholSodium Alkoxide2-Alkoxy-4,6-dihydrazinyl-1,3,5-triazine nih.govgoogle.com
ThiolSodium Thiolate2-(Alkyl/Aryl)thio-4,6-dihydrazinyl-1,3,5-triazine nih.gov

This table is illustrative and based on the general reactivity of chloro-s-triazines.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chloro-triazine core can participate in such transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of the chloro-triazine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govchemicalbook.comnih.gov This reaction is highly versatile for introducing aryl or vinyl substituents at the C2 position. However, the presence of the free N-H groups in the hydrazinyl moieties can sometimes interfere with the catalytic cycle, potentially requiring protection of these groups or the use of specific catalyst systems that are tolerant to such functional groups. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the chloro-triazine and a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Similar to the Suzuki reaction, the success of the Sonogashira coupling can be influenced by the presence of the hydrazinyl groups.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki CouplingArylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-Aryl-4,6-dihydrazinyl-1,3,5-triazine nih.govchemicalbook.comnih.gov
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-4,6-dihydrazinyl-1,3,5-triazine wikipedia.orgorganic-chemistry.orgnih.govnih.gov

This table is illustrative and based on the general reactivity of chloro-heterocycles in cross-coupling reactions.

Multi-site Functionalization Strategies for Complex Molecular Architectures

The structure of this compound presents multiple reactive sites, making it a valuable scaffold for the synthesis of complex molecular architectures. The distinct reactivity of the chloro substituent and the two hydrazinyl groups allows for controlled, stepwise functionalization. This enables the strategic construction of elaborate molecules, including macrocycles and polymers, by leveraging the different chemical behaviors of these functional groups.

A primary strategy for creating complex molecules begins with the sequential substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the precursor to this compound. By carefully controlling reaction conditions, the chlorine atoms can be replaced in a stepwise manner with various nucleophiles. This approach allows for the introduction of protected hydrazines, amino acids, and other amines to create a multifunctional triazine monomer. nih.govtcu.edu

Once the desired functional groups are in place on the triazine ring, the reactivity of the hydrazinyl moieties is exploited to build larger structures. A common tactic involves the use of a protecting group, such as the tert-butyloxycarbonyl (BOC) group, on the hydrazine (B178648). nih.govnih.gov Following the functionalization of the other positions on the triazine ring, the BOC group can be removed under acidic conditions. The deprotected hydrazine is then free to react, for example, with a tethered aldehyde or ketone group, leading to spontaneous intramolecular or intermolecular condensation reactions that form stable hydrazone linkages. nih.govnih.gov

This spontaneous dimerization or cyclization is a powerful method for assembling large, well-defined macrocycles. nih.govtcu.edu Researchers have successfully synthesized 24-membered macrocycles through the acid-catalyzed deprotection and subsequent dimerization of triazine monomers functionalized with a BOC-protected hydrazine and an acetal-containing side chain. nih.gov The resulting bis-triazinyl hydrazone macrocycles can adopt specific conformations, such as taco-like shapes, stabilized by π-π stacking between the triazine rings and various hydrogen bonding patterns. nih.gov

The versatility of this approach is demonstrated by the ability to create a library of macrocycles with varying ring sizes and functionalities. By changing the length and nature of the linking chains or the amino acids attached to the triazine core, macrocycles with 22 to 28 atoms in the ring have been synthesized. nih.gov For instance, different amino acids like glycine (B1666218) or β-alanine can be incorporated into the monomer design. nih.gov Furthermore, the synthesis of a threonine-rich 24-atom macrocycle highlights the potential to introduce diverse functional groups without disrupting the macrocyclization process. tcu.edutcu.edu It is also possible to create heterodimers by mixing different protected monomers before the deprotection and dimerization step, leading to a statistical distribution of products. nih.gov

The functionalization of the hydrazinyl groups is not limited to macrocycle formation. These groups can readily undergo condensation reactions with aldehydes and ketones to form hydrazone derivatives. scilit.comnih.gov This reactivity can be used to link triazine units together, forming polymers. For example, 2,4,6-trihydrazino-s-triazine can be condensed with dialdehydes to form covalent triazine frameworks (CTFs), which are a class of porous polymers. researchgate.net

The table below summarizes examples of complex architectures synthesized from functionalized dihydrazinyl triazine precursors.

Precursor Monomer Functional GroupsReaction TypeResulting Complex ArchitectureKey Findings
BOC-hydrazine, Glycine/β-alanine, Amino acetalAcid-catalyzed deprotection and dimerization22- to 28-membered macrocyclic homodimersRing size controlled by varying tether length. nih.gov
BOC-hydrazine, N-alkyl group, AcetalAcid-catalyzed deprotection and dimerization24-membered macrocyclic homo- and heterodimersProducts adopt a "taco-like" conformation with π-π stacking. nih.gov
BOC-hydrazine, D-t-butyl-threonine, DimethylamineMulti-step synthesis and acid-catalyzed macrocyclization24-atom threonine-rich macrocycleDemonstrates tolerance for additional functional groups (hydroxyl) on the amino acid. tcu.edutcu.edu
Trihydrazino-s-triazine, DialdehydesSchiff-base condensationCovalent Triazine Frameworks (Polymers)Forms porous polymeric structures. researchgate.net

These strategies underscore the utility of this compound and its precursors as foundational building blocks. The ability to perform selective, multi-site functionalization on the triazine core opens pathways to a vast array of complex and potentially useful macromolecules.

Coordination Chemistry and Metal Complexation Studies of 2 Chloro 4,6 Dihydrazinyl 1,3,5 Triazine and Its Derivatives

Ligand Design Principles and Diverse Coordination Modes

The coordination behavior of 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine is dictated by the presence of multiple donor sites: the nitrogen atoms of the triazine ring and the terminal amino groups of the hydrazinyl substituents. This multifunctionality allows for a variety of coordination modes, making it a highly adaptable ligand in the synthesis of both mononuclear and polynuclear metal complexes.

Chelation via Hydrazinyl Nitrogens and Triazine Ring Nitrogens

The primary mode of coordination for this compound involves chelation, where the ligand binds to a single metal center through multiple donor atoms. The hydrazinyl groups play a crucial role in this respect. The terminal -NH2 group and the adjacent nitrogen atom of the hydrazinyl moiety can coordinate to a metal ion, forming a stable five-membered chelate ring.

Bridging Ligand Capabilities in Polynuclear Complexes

Beyond its ability to form mononuclear complexes through chelation, this compound is also well-suited to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes. This bridging can occur in several ways. The two hydrazinyl groups can coordinate to two different metal ions, effectively linking them.

Additionally, the triazine ring itself can act as a bridge. In some instances, different nitrogen atoms of the triazine ring can coordinate to separate metal centers. This has been observed in complexes of related nitrogen-rich ligands, such as 5,5'-bitetrazole, which can act as a bridging ligand in dinuclear rare earth metal complexes. nih.gov The combination of chelation and bridging capabilities makes this compound a promising candidate for the construction of complex coordination polymers and metal-organic frameworks (MOFs).

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes and the coordination geometry around the metal center can be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions.

Transition Metal Complexes (e.g., Cu, Ni, Co, Fe, Zn, Pd, Pb, Ag)

A significant body of research exists on the complexation of transition metals with ligands structurally similar to this compound. For instance, studies on 2,4,6-tris(hydrazino)-s-triazine (THSTZ) have shown the formation of complexes with Co(II), Ni(II), Cu(I), and Zn(II). researchgate.net The coordination in these complexes is proposed to involve both the ring nitrogens and the terminal nitrogens of the hydrazine (B178648) side chains. researchgate.net

Copper (Cu) Complexes: Copper(I) complexes of THSTZ have been synthesized and are suggested to have a tetrahedral geometry. researchgate.net Copper(II) complexes with related hydrazone ligands have been shown to exhibit square-planar or octahedral geometries. dntb.gov.uamdpi.com In some cases, copper(I) hydrazone complexes have been synthesized from copper(II) precursors, indicating a reduction of the metal center by the ligand. researchgate.net

Nickel (Ni) Complexes: Nickel(II) complexes with s-triazine hydrazine Schiff base ligands have been synthesized and structurally characterized, revealing a distorted octahedral geometry where the ligand acts as a neutral tridentate NNN-chelate. mdpi.comdntb.gov.ua Magnetic moment studies of Ni(II) complexes with THSTZ suggest a tetrahedral geometry. researchgate.net

Cobalt (Co) Complexes: Cobalt(II) complexes of THSTZ have been found to exhibit octahedral geometry based on magnetic moment measurements. researchgate.net Studies on other cobalt(II) complexes with related hydrazone-s-triazine ligands have shown distorted square pyramidal geometries. dntb.gov.ua

Iron (Fe) Complexes: Iron(III) complexes with Schiff base hydrazones have been prepared and characterized, often exhibiting octahedral geometry. mdpi.com

Zinc (Zn) Complexes: Zinc(II) complexes with THSTZ are proposed to have a tetrahedral geometry. researchgate.net

Palladium (Pd) and Other Transition Metals: While specific studies on Pd, Pb, and Ag complexes with this compound are scarce, the known coordination chemistry of hydrazones and triazines suggests that stable complexes with these metals are also likely to form.

The characterization of these complexes typically involves a combination of analytical and spectroscopic techniques, as summarized in the table below for analogous compounds.

TechniqueObservation for Analogous Hydrazone-s-Triazine ComplexesReference
Elemental AnalysisConfirms the metal-to-ligand stoichiometry. dntb.gov.uaresearchgate.net
Molar ConductivityIndicates the electrolytic or non-electrolytic nature of the complexes. researchgate.netnih.gov
Infrared (IR) SpectroscopyShows shifts in the vibrational frequencies of C=N, N-H, and triazine ring stretching modes upon coordination to the metal ion. dntb.gov.uaresearchgate.netnih.gov
UV-Vis SpectroscopyReveals ligand-to-metal charge transfer bands and d-d transitions that provide information about the coordination geometry. dntb.gov.uamdpi.com
Magnetic SusceptibilityHelps determine the geometry and spin state of the metal center (e.g., octahedral vs. tetrahedral). researchgate.netmdpi.com
X-ray CrystallographyProvides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. mdpi.comdntb.gov.ua

Rare Earth and Main Group Metal Coordination Compounds

The coordination chemistry of this compound with rare earth and main group metals is a largely unexplored area. However, research on other nitrogen-rich ligands provides some insights. For example, rare earth metal complexes have been successfully synthesized with ligands like 5,5'-bitetrazolate and 1,3-bis(tetrazol-5-yl)triazenate, which, like the dihydrazinyl triazine, are rich in nitrogen donor atoms. nih.gov These studies have revealed a range of structures from discrete molecular aggregates to salt-like compounds, with the ligands acting in both chelating and bridging modes. nih.gov It is plausible that this compound could form stable complexes with rare earth elements, potentially exhibiting interesting luminescence or magnetic properties.

Coordination compounds with main group metals are also conceivable. The hydrazinyl and triazine nitrogen atoms are potential donor sites for Lewis acidic main group metal ions. Further research is needed to explore the synthesis and structural diversity of such complexes.

Applications of Metal Complexes Derived from this compound

While specific applications for metal complexes of this compound have yet to be extensively reported, the broader class of hydrazone and triazine-based metal complexes has shown significant promise in several areas.

Catalysis: Metal complexes of hydrazone ligands have been investigated for their catalytic activity in various organic transformations. researchgate.net The ability of the ligand to stabilize different oxidation states of the metal center and the potential for fine-tuning the steric and electronic properties of the complex make them attractive candidates for catalyst development.

Biological Activity: A significant area of application for hydrazone metal complexes is in medicinal chemistry. These complexes have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net The chelation of the metal ion is often found to enhance the biological activity of the parent ligand. For instance, novel s-triazine hydrazone derivatives have shown promising antiproliferative activity against human cancer cell lines. nih.gov

Materials Science: The ability of ligands like this compound to form polynuclear complexes and coordination polymers opens up possibilities in materials science. These materials could have applications in areas such as gas storage, separation, and as magnetic materials. For example, a cobalt complex with a related triazine ligand has been shown to exhibit single-molecule magnet behavior. nih.gov

Catalysis in Organic Synthesis and Industrial Processes

Metal complexes incorporating triazine-based ligands are recognized for their catalytic prowess in a variety of organic transformations. The nitrogen atoms of the triazine ring, along with functional groups like hydrazinyl moieties, provide excellent coordination sites for transition metals, influencing the electronic and steric environment of the catalytic center.

Furthermore, palladium and nickel-catalyzed cross-coupling reactions have been successfully employed for the functionalization of other chloro-substituted triazines, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, to form new carbon-carbon bonds. researchgate.net This suggests that the chloro group in this compound could similarly serve as a reactive site for catalytic transformations or for grafting the ligand onto catalytic supports.

The broader family of hydrazone ligands, which can be formed from hydrazinyl precursors, and their metal complexes have been reviewed for their catalytic applications, indicating a wide range of potential reactions that could be explored with derivatives of this compound. researchgate.net

Table 1: Representative Catalytic Applications of Related Triazine-Based Metal Complexes

Catalyst/LigandMetalReaction TypeSubstrateProductReference
[Cu(L)Cl₂] (L = N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine)Cu(II)Oxidationo-aminophenol2-aminophenoxazin-3-one rsc.org
[Cu(L)Br₂] (L = N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine)Cu(II)Oxidation3,5-di-tert-butylcatechol3,5-di-tert-butyl-o-benzoquinone rsc.org
Pd or Ni catalysts with 2-chloro-4,6-dimethoxy-1,3,5-triazinePd/NiCross-couplingOrganostannanes, Grignard reagents, etc.2-alkyl-4,6-dimethoxy-1,3,5-triazines researchgate.net

This table presents data for related compounds due to the absence of specific catalytic data for this compound.

Development of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting framework. Triazine derivatives are attractive candidates for such linkers due to their rigid, planar structure and the presence of multiple coordination sites.

While there are no specific reports on the use of this compound in the synthesis of coordination polymers or MOFs, studies on structurally similar triazine ligands demonstrate their utility in this area. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine has been used to construct a variety of MOFs with different metal ions, exhibiting interesting network topologies and properties such as luminescence. ossila.com

Of particular relevance is the use of hydrazinyl-functionalized triazines in the formation of covalent organic frameworks (COFs), which are a related class of porous polymers. 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine, for instance, serves as a triangular building block for creating highly cross-linked COFs with potential applications in dye absorption and photocatalysis. ossila.com The hydrazinyl groups in this molecule are key to forming stable hydrazone linkages within the framework. This suggests that the dihydrazinyl groups of this compound could be similarly employed to construct porous materials.

Furthermore, a one-dimensional coordination polymer of cadmium(II) has been prepared using 2,2′,2″-(1,3,5-triazine-2,4,6-triyl)tris(hydrazin-1-ium) chloride, a salt of a fully hydrazinyl-substituted triazine. researchgate.net This finding directly illustrates the capability of hydrazinyl-triazine ligands to form extended coordination networks.

Table 2: Examples of MOFs and Coordination Polymers from Related Triazine Ligands

LigandMetal IonFramework DimensionalityKey Feature/ApplicationReference
2,4,6-Tris(4-pyridyl)-1,3,5-triazineAg(I), Cu(II), Zn(II)1D, 2D, 3DLuminescence, Thermal Stability ossila.com
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine- (COF)2D/3DDye absorption, Photocatalysis ossila.com
2,2′,2″-(1,3,5-triazine-2,4,6-triyl)tris(hydrazin-1-ium) chlorideCd(II)1DCoordination Polymer researchgate.net
2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazineZn(II)3DAdsorption, Photocatalysis mdpi.com

This table presents data for related compounds due to the absence of specific MOF/coordination polymer data for this compound.

Advanced Materials Science Applications of 2 Chloro 4,6 Dihydrazinyl 1,3,5 Triazine and Its Derivatives

Polymeric Materials and Macromolecular Architectures

The multifunctionality of 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine serves as a foundation for creating diverse and complex polymer structures. The two hydrazinyl groups and the reactive chlorine atom allow for its use as a monomer, cross-linking agent, and a building block for specialized, high-performance polymers.

Synthesis of Linear and Hyperbranched Polymers via Polycondensation

The presence of two distinct hydrazinyl functional groups enables the synthesis of linear polymers through polycondensation reactions. These groups can react with various difunctional electrophilic co-monomers, such as diacyl chlorides or diisocyanates, to form stable polymer chains. For instance, reaction with a diisocyanate would yield a polymer linked by urea-like moieties. The reactivity of the hydrazinyl groups is analogous to that of amino groups, which are widely used in polycondensation. In related systems, such as the polycondensation of 2-amino-4,6-dichloro-1,3,5-triazine (ADCT) with aromatic diamines, high-molecular-weight linear polymers have been successfully synthesized. researchgate.net This suggests that this compound can similarly act as an A2-type monomer, reacting with B2-type monomers to produce linear macromolecules.

Furthermore, the molecule's structure is conducive to the formation of hyperbranched polymers. The "A2B" configuration—where the two hydrazinyl groups (A2) and the single chlorine atom (B) exhibit different reactivities—allows for self-polycondensation under specific conditions. The less reactive chlorine atom can participate in polymerization at higher temperatures or with specific catalysts, leading to branching. This approach has been explored with other triazine monomers, like ADCT, which can produce branched structures depending on the reaction conditions and co-monomers used. researchgate.net The resulting hyperbranched polymers are of interest for applications requiring low viscosity, high solubility, and a high density of terminal functional groups.

Cross-linking Agents for Thermosetting Resins and Networks

With three reactive sites, this compound is an excellent candidate for a cross-linking agent in thermosetting resins. The hydrazinyl groups can react with functional groups such as epoxides, aldehydes, or ketones present in prepolymer chains. For example, it can be used to cure epoxy resins, where the N-H bonds of the hydrazinyl groups open the epoxide rings, forming a rigid, three-dimensional network. This process is analogous to how other amine-based hardeners function.

The chlorine atom provides an additional site for creating cross-links through nucleophilic substitution, often at a different temperature or under different catalytic conditions than the hydrazinyl reactions. This differential reactivity allows for a two-stage curing process, which can be advantageous for controlling the final properties of the thermoset material. Triazine-based cross-linkers, in general, are known to enhance the thermal stability, flame retardancy, and mechanical properties of the resulting polymer networks due to the inherent stability of the triazine ring. For example, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is used to modify and cross-link polymers like polybenzimidazole, improving their performance in demanding applications. researchgate.net

Nitrogen-Rich Polymers for High Energy Density Materials (HEDMs)

One of the most significant applications for derivatives of this compound is in the field of High Energy Density Materials (HEDMs). The high nitrogen content of the molecule is a key attribute. The decomposition of such nitrogen-rich materials releases a large amount of energy, primarily forming the highly stable dinitrogen (N₂) gas.

The table below summarizes the properties of some energetic polymers derived from related nitrogen-rich heterocyclic compounds, illustrating the potential performance of polymers derived from this compound.

Compound/PolymerNitrogen Content (%)Thermal Stability (Onset Temp, °C)Key Energetic PropertyReference
P-DHTZ-TM (Polymer of DHTz and tetramethylene diisocyanate)>47%>209.9 °CHigher heat of combustion than RDX rsc.orgresearchgate.net
C-DHTZ-TM (Macrocycle of DHTz and tetramethylene diisocyanate)>47%~230 °CDetonation velocity comparable to TNT rsc.orgresearchgate.net
GAP (Glycidyl Azide (B81097) Polymer)~48.2%~205 °CStandard energetic polymer rsc.org
polyGLYN (Polyglycidyl Nitrate)~18.9%-Standard energetic polymer rsc.org

This table is interactive. Click on headers to sort.

Polymer Composites and Hybrid Organic-Inorganic Materials

Derivatives of this compound can be incorporated into polymer composites and hybrid materials to enhance their properties. The triazine ring is known for its thermal stability and tendency to form char upon heating, which can improve the fire retardancy of the host material.

The reactive functional groups on the molecule allow for covalent bonding to fillers or inorganic networks. For example, the hydrazinyl or chloro groups can be reacted with surface-modified silica (B1680970), carbon nanotubes, or other nanomaterials. This grafting process creates a strong interface between the polymer matrix and the filler, leading to improved load transfer and enhanced mechanical properties such as tensile strength and modulus.

In hybrid organic-inorganic materials, the triazine derivative can act as a molecular bridge. For instance, in a sol-gel process, the hydrazinyl groups could be modified to bear alkoxysilane functionalities, allowing the triazine unit to be incorporated directly into a silica (SiO₂) network. This would result in a hybrid material with the thermal stability of the triazine core and the hardness and rigidity of the inorganic component.

Functional Organic and Optoelectronic Materials

The 1,3,5-triazine (B166579) core is a π-electron-deficient system, a property that makes it a valuable building block for materials used in organic electronics. mdpi.com While this compound itself is not photoactive, it serves as a versatile scaffold for synthesizing functional derivatives with tailored optoelectronic properties.

Photo- and Electroluminescent Materials (e.g., OLEDs)

The triazine core is frequently used as an electron-transporting or host material in Organic Light-Emitting Diodes (OLEDs) due to its high electron affinity and thermal stability. mdpi.com The synthesis of advanced optoelectronic materials from this compound involves modifying its structure to create large, conjugated systems.

The reactive chlorine atom is an ideal site for introducing aromatic or heteroaromatic chromophores via cross-coupling reactions, such as Suzuki or Stille couplings. For example, reacting the chloro-triazine with arylboronic acids can attach phenyl, naphthyl, or other light-emitting groups to the triazine core. chemicalbook.comsarex.com This is a common strategy for tuning the emission color and efficiency of OLED materials. sarex.com

The hydrazinyl groups can also be transformed into other heterocyclic rings (e.g., triazoles, pyrazoles) that become part of the final conjugated system. nih.gov These synthetic pathways allow for the creation of a wide array of molecules, from star-shaped compounds to linear oligomers, with specific photophysical properties. rsc.org The electron-deficient triazine core can be combined with electron-donating groups to create molecules with strong intramolecular charge-transfer (ICT) character, which is useful for developing materials with broad absorption spectra or for applications in thermally activated delayed fluorescence (TADF). rsc.org

The table below lists examples of triazine derivatives used in optoelectronic applications, demonstrating the versatility of the triazine core as a building block.

Compound DerivativeApplicationKey Property/FunctionReference
2-Chloro-4,6-diphenyl-1,3,5-triazine OLED IntermediateBuilding block for electron transport materials chemicalbook.comsarex.com
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine OLED IntermediatePrecursor for blue-emitting OLED materials sarex.com
Triazine-bridged Porphyrin Triad Organic Solar CellsElectron donor material mdpi.com
Aryl(hetaryl) derivatives of 1,3,5-triazine Fluorescent Sensors, OLEDsExhibit photoluminescence, TADF properties rsc.org

This table is interactive. Click on headers to sort.

Fluorescent Sensors and Probes

Derivatives of hydrazino-s-triazine have shown considerable promise as fluorescent sensors and probes due to their tunable photophysical properties. The interaction of the triazine core with various analytes can lead to significant changes in fluorescence intensity or wavelength, enabling sensitive and selective detection.

Hydrazino-s-triazine-based labelling reagents have been synthesized for the highly sensitive analysis of glycans via liquid chromatography-electrospray mass spectrometry. nih.gov These reagents attach to N-glycans and enhance their response to mass spectrometry, demonstrating the potential of the hydrazino-triazine scaffold in developing sensitive detection methodologies. nih.gov In a related application, deuterated hydrazino-s-triazine has been developed as a highly efficient labelling reagent for the relative quantification of N-glycans, highlighting its utility in pharmaceutical and diagnostic research. rsc.org

Furthermore, the core structure of these compounds lends itself to the design of specific analyte detectors. For instance, a novel fluorescent probe with a thiazepine backbone was developed for the selective detection of hydrazine (B178648), a key component of the title compound. mdpi.com This probe exhibited a significant enhancement in fluorescence intensity upon interaction with hydrazine, with a low limit of detection (LOD) of 50 nM. mdpi.com While not a direct application of this compound, this research underscores the potential of related structures in creating sensitive and selective fluorescent sensors.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and data storage. The design of molecules with large hyperpolarizabilities is key to developing effective NLO materials. Triazine derivatives, particularly those with donor-π-acceptor (D-π-A) structures, have been extensively investigated for their NLO properties.

Theoretical studies on octupolar tri-s-triazines have shown that their first, second, and third-order polarizabilities (α, β, and γ) are significantly larger than those of s-triazine. researchgate.net Attaching groups with π systems, such as azide and ethenyl, to the tri-s-triazine molecule leads to a substantial increase in these NLO properties, suggesting that octupolar tri-s-triazines are promising candidates for NLO materials. researchgate.net

Experimental work on triazine-based hydrazone derivatives has further substantiated the potential of this class of compounds in NLO applications. mdpi.com A comparative theoretical and experimental study of four such derivatives involved their synthesis and characterization, including the computation of their first hyperpolarizability to determine their nonlinear optical response. mdpi.com Additionally, the synthesis of a new syndioregic main-chain hydrazone polymer has been explored for its NLO properties, indicating the potential of polymeric materials derived from hydrazone-containing monomers. researchgate.net

Table 1: NLO Properties of Selected Triazine Derivatives

Compound ClassNLO Property InvestigatedKey FindingReference
Octupolar tri-s-triazinesFirst, second, and third-order polarizabilities (α, β, γ)Values are significantly larger than s-triazine, especially with π-system substituents. researchgate.net
Triazine-based hydrazone derivativesFirst hyperpolarizabilityComputed to evaluate NLO response. mdpi.com
Main-chain hydrazone polymerSecond-order NLO coefficients (d₃₃)Materials exhibit good coefficients, close to 30 pm/V at 1064 nm. researchgate.net

Components for Solar Cell Applications (e.g., Dye-Sensitized Solar Cells, Perovskite Solar Cells)

The electron-deficient nature of the triazine ring makes it an excellent component in materials designed for solar cell applications, where it can function as an electron acceptor or part of a transport layer. mdpi.com Triazine-based materials have been incorporated into organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs). mdpi.com

In the context of DSSCs, hydrazides of 1,2,4-triazine (B1199460) have been reported as precursors for molecules that are efficient in these devices. mdpi.com Furthermore, a study on 1,2,4-triazine derivatives for DSSCs investigated their electronic and optical properties through DFT and TD-DFT calculations, indicating their potential as good candidates for organic DSSCs. researchgate.net

Adsorption, Separation, and Environmental Remediation Technologies

The functional groups on this compound and its derivatives make them suitable for applications in environmental remediation, including the removal of pollutants from water and other media.

Adsorbents for Heavy Metal Ions and Organic Pollutants

The hydrazinyl groups in triazine derivatives can act as effective binding sites for heavy metal ions. A notable example is the use of 2,4,6-tris(hydrazino)-1,3,5-triazine as a building block for a nitrogen-rich crystalline covalent organic framework (COF). researchgate.net This COF was found to be an ideal adsorbent for removing cadmium from aqueous solutions, with the adsorption isotherm fitting the Langmuir model and the kinetics following a pseudo-second-order model. researchgate.net

Triazine-based porous organic polymers (POPs) have also been investigated for the adsorption of various pollutants. nih.gov These materials, constructed from light atoms and often exhibiting high thermal and chemical stability, are potential adsorbents for heavy metals and organic vapors. nih.gov For instance, triazine-based functionalized activated carbon has been prepared for the removal of Hg²⁺, Pb²⁺, and Cd²⁺ ions from water, with reported maximum adsorption capacities of 292.9, 237.4, and 97.9 mg/g, respectively. nih.gov

Table 2: Adsorption Capacities of Triazine-Based Adsorbents for Heavy Metals

AdsorbentTarget PollutantMaximum Adsorption Capacity (mg/g)Reference
Triazine-based functionalized activated carbonHg²⁺292.9 nih.gov
Triazine-based functionalized activated carbonPb²⁺237.4 nih.gov
Triazine-based functionalized activated carbonCd²⁺97.9 nih.gov

Membrane Technologies for Gas and Liquid Separations

There is currently a lack of available scientific literature specifically detailing the application of this compound or its direct derivatives in membrane technologies for gas and liquid separations. While triazine-based porous organic polymers have been generally proposed for various separation applications due to their porous nature and stability, specific research focusing on membranes derived from this particular compound is not yet published.

Photocatalysis and Degradation Studies of Environmental Contaminants

Triazine-based materials have been explored as photocatalysts for various reactions, including water splitting and the degradation of environmental pollutants. Covalent triazine-based frameworks (CTFs) have been synthesized and their photocatalytic hydrogen evolution from water has been studied. acs.org The photocatalytic activity was found to correlate with the electron affinity and dispersibility of the CTF particles in solution. acs.org

The mechanism of photocatalytic water splitting with triazine-based carbon nitrides has been investigated using ab initio calculations, providing insights into the photochemical reactions involved. nih.gov It was shown that photoexcited triazine can abstract a hydrogen atom from a water molecule, leading to the decomposition of water into hydrogen and hydroxyl radicals in a biphotonic process. nih.gov

While these studies focus on the broader class of triazine-based materials, they suggest that the inherent electronic properties of the triazine ring make it a promising scaffold for the development of novel photocatalysts. Specific studies on the photocatalytic activity of this compound are needed to fully assess its potential in this area.

Corrosion Inhibition Applications

The 1,3,5-triazine scaffold is a foundational structure for developing effective corrosion inhibitors due to the presence of nitrogen heteroatoms with lone pair electrons and the aromaticity of the ring. Derivatives of this compound, in particular, have been investigated for their potential to protect various metals and alloys from corrosion, especially in aggressive acidic environments. The introduction of hydrazino groups enhances the inhibitory action, as these functional groups provide additional active sites for adsorption onto the metal surface.

Detailed research has been conducted on hydrazino-s-triazine derivatives to evaluate their performance as corrosion inhibitors for steel in acidic chloride solutions. nih.govnih.gov Key compounds in these studies include 2,4,6-tridydrazino-1,3,5-triaizne (TH₃), 2-hydrazino-4,6-dimethoxy-1,3,5-tirazine (DMeHT), and 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT). nih.govnih.gov These compounds are synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for the controlled, stepwise substitution of chlorine atoms with nucleophiles like hydrazine. nih.govresearchgate.netnih.gov

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to determine the inhibition efficiency (IE%) of these derivatives. The findings indicate that the inhibition efficiency generally increases with the concentration of the inhibitor. researchgate.net For instance, the derivative 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) demonstrated exceptional corrosion protection, achieving an inhibition efficiency of up to 95% at a concentration as low as 25 ppm. nih.govnih.gov

The mechanism of inhibition is typically of a mixed type, meaning the compounds affect both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govnih.govresearchgate.netacs.org This is observed in polarization curves where the addition of the inhibitor causes a shift in both the cathodic and anodic branches to lower current densities. The inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. nih.govresearchgate.net

The molecular structure of the triazine derivative plays a critical role in its inhibition performance. Research has shown that the number of hydrazino groups is a significant factor. nih.govnih.gov The presence of two hydrazine groups, as in DHMeT, appears to create a more effective inhibitor than derivatives with one or three such groups. nih.govnih.gov This is attributed to increased electrostatic interactions between the protonated inhibitor molecules and the negatively charged steel surface (due to the adsorption of chloride ions). nih.govnih.gov Furthermore, other functional groups, such as the methoxy (B1213986) group in DHMeT and DMeHT, contribute to the formation of a stable protective film through the lone pair of electrons on the oxygen atom. nih.govnih.gov The adsorption of these triazine derivatives on the steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. nih.govresearchgate.netacs.org

Table 1: Corrosion Inhibition Efficiency of Hydrazino-Triazine Derivatives on Steel in 1 M HCl

CompoundConcentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (IE%)
Blank 0288.5-
TH₃ 25115.460.0
5072.175.0
10051.982.0
20028.890.0
DMeHT 25103.964.0
5060.679.0
10034.688.0
20017.394.0
DHMeT 2514.495.0
5011.596.0
1008.697.0
2005.898.0

Data derived from electrochemical studies on hydrazino-methoxy-1,3,5-triazine derivatives. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,6 Dihydrazinyl 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are standard for exploring electronic structure and predicting reactivity. For many related triazine derivatives, these calculations are well-documented. For instance, studies on triazine-based hydrazone derivatives have utilized DFT to compare theoretical geometric parameters with experimental X-ray diffraction data, showing excellent correlation. mdpi.com However, specific research applying these methods to 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine is not available.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

There are no published studies detailing the use of Density Functional Theory (DFT) to determine the optimized molecular geometry or to calculate the energy profiles of this compound. Such calculations would typically involve selecting a functional (like B3LYP) and a basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. This foundational data is currently absent from scientific literature for this specific compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity, kinetic stability, and electronic properties. The energy gap between these frontier orbitals is a key indicator of chemical reactivity. While FMO analysis has been performed for other triazine-hydrazone compounds to understand their properties, no such data has been published for this compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are vital for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP analysis for various triazine-based hydrazones has been conducted to identify their reactive sites. nih.gov However, MEP mapping and the corresponding analysis for this compound are not available in existing research.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents or biological targets.

Intermolecular Interactions and Self-Assembly Prediction

There are no available studies that have employed molecular dynamics simulations to investigate the intermolecular forces, such as hydrogen bonding or π-π stacking, that govern the self-assembly of this compound.

Solvent Effects on Molecular Behavior

The influence of different solvents on the conformational stability and behavior of this compound has not been documented through molecular dynamics simulations or other solvatochromic studies in the available literature. Research on related hydrazino-s-triazine derivatives has noted their interaction with solvents in the context of industrial applications like corrosion inhibition, but detailed computational simulations of solvent effects are not provided. mdpi.com

Reaction Mechanism Elucidation and Transition State Modeling

The primary reaction pathway for the synthesis of substituted triazines, including this compound, involves the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms from a precursor like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.com The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled, stepwise synthesis. mdpi.comnih.gov The reaction to form the target compound would involve the displacement of two chlorine atoms by hydrazine (B178648), a potent nucleophile.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of such reaction mechanisms. nih.govacs.org DFT calculations can model the geometries and electronic structures of reactants, intermediates, transition states, and products.

Transition State Modeling: The transition state is the highest energy point along the reaction coordinate, and its structure determines the activation energy and, consequently, the reaction rate. For the substitution of a chlorine atom by a hydrazinyl group, computational modeling would map the energy landscape as the hydrazine molecule approaches the triazine ring and the C-Cl bond breaks.

Theoretical studies on similar systems, such as the reaction of azido (B1232118) groups with the triazine ring, reveal that the reaction proceeds through significant geometric and electronic rearrangements. acs.org These include the loss of linearity in the attacking group and the redistribution of electron density, which create a substantial energy barrier for the formation of the new bond. acs.org By modeling the transition state for the hydrazine substitution, chemists can predict the activation energy, identify the rate-determining step, and understand how factors like solvent and temperature influence the reaction's feasibility and outcome.

Structure-Activity Relationship (SAR) Studies for Rational Design of Functional Molecules

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new functional molecules. The core principle is to establish a correlation between the chemical structure of a compound and its resulting activity or property. For this compound, the hydrazinyl groups serve as key points for chemical modification to tune its properties for specific applications, such as pharmaceuticals or materials science.

The 1,3,5-triazine (B166579) scaffold is prevalent in medicinal chemistry, with numerous derivatives developed as anticancer agents. nih.govresearchgate.net For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on dihydro-1,3,5-triazine derivatives acting as dihydrofolate reductase (DHFR) inhibitors have successfully built reliable computational models. nih.gov These models use Comparative Molecular Field Analysis (CoMFA) to correlate the steric and electrostatic properties of the molecules with their inhibitory activity. nih.gov The resulting contour maps provide a visual guide, indicating where steric bulk or specific electronic features (positive or negative) would enhance or diminish activity, thus directing the synthesis of more potent compounds. nih.gov

In the context of this compound, an SAR campaign would involve synthesizing a library of derivatives, for example, by converting the hydrazinyl groups into various hydrazones through reaction with different aldehydes and ketones. nih.govmdpi.com The biological activity of each derivative would then be measured, and the data used to build a QSAR model, providing a predictive tool for designing next-generation molecules with improved potency and selectivity. scialert.netnih.gov

In silico screening, or virtual screening, is a computational technique that has revolutionized the early stages of drug discovery and materials design. techniques-ingenieur.fr It allows for the rapid evaluation of vast chemical libraries against a specific target, prioritizing a smaller, more manageable number of compounds for experimental synthesis and testing. techniques-ingenieur.frnih.gov

The process for designing novel functional molecules based on the this compound scaffold would typically follow this workflow:

Combinatorial Library Generation: A virtual library of compounds is created by computationally attaching a diverse set of chemical fragments to the reactive sites of the parent molecule—in this case, the hydrazinyl groups. nih.govresearchgate.net

Target Identification and Preparation: A biological target, such as the active site of an enzyme implicated in a disease, is identified and its 3D structure is prepared for docking. nih.gov

Molecular Docking: The virtual library of ligands is then computationally "docked" into the target's binding site. This simulation predicts the most likely binding pose of each ligand and calculates a score representing its binding affinity. nih.govnih.gov

Hit Selection and Refinement: Compounds with the most favorable docking scores are identified as "hits." These can be further optimized in silico before being selected for synthesis and in vitro testing.

This approach has been successfully used to design inhibitors for various targets, including those for antimalarial agents, by screening virtual libraries of analogs to identify those with predicted high potency. nih.gov

Before committing resources to synthesis, computational methods can predict a wide array of molecular properties that are critical for a compound's potential application. rsc.orgnih.govresearchgate.net DFT and other theoretical models can provide detailed insights into the electronic, structural, and thermodynamic characteristics of this compound and its derivatives.

Key predictable properties include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.netscienceopen.com A smaller gap often correlates with higher reactivity and is a key parameter in the design of electronic materials.

Structural Properties: Quantum chemical calculations can determine the optimized 3D geometry, bond lengths, and bond angles with high accuracy, which can be compared with experimental data from X-ray crystallography if available. mdpi.comscienceopen.com

Thermodynamic Properties: The heat of formation can be calculated to assess the thermodynamic stability of a molecule. researchgate.net This is particularly important in the design of high-energy materials, where s-triazine derivatives are often explored. rsc.orgresearchgate.net

Pharmacokinetic Properties (ADMET): For pharmaceutical applications, various in silico models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, helping to identify candidates with favorable drug-like properties early in the design process. mdpi.com

The table below illustrates the types of molecular properties that can be computationally predicted, using data for analogous triazine compounds as representative examples.

PropertyPredicted ValueRelevance to Application
Heat of Formation (kJ/mol)High positive values can indicate high energy content (energetic materials). researchgate.netCrucial for assessing stability and potential use as an energetic material.
HOMO-LUMO Gap (eV)Typically 3-7 eV for stable organic molecules. researchgate.netIndicates electronic excitability and chemical reactivity; important for dyes, electronics, and photochemistry.
Dipole Moment (Debye)Values range from 0 for nonpolar to >3 for highly polar molecules. mdpi.comInfluences solubility, polarity, and intermolecular interactions, which are key for drug design and material science.
Intestinal Absorption (%)Predicted via computational models. mdpi.comA key parameter in drug design, determining oral bioavailability.
CYP450 InhibitionYes/No prediction for various isoforms. mdpi.comPredicts potential for drug-drug interactions during metabolism.

Emerging Research Directions and Future Prospects for 2 Chloro 4,6 Dihydrazinyl 1,3,5 Triazine Chemistry

Integration with Nanotechnology for Advanced Hybrid Materials

The integration of 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine with nanotechnology presents a frontier for creating sophisticated hybrid materials. The hydrazinyl groups are highly reactive and can serve as potent ligands for coordinating with metal ions or as reactive sites for grafting onto nanoparticle surfaces. This functionality is crucial for the bottom-up construction of complex nanostructures.

Researchers are exploring the use of similar aminotriazine (B8590112) derivatives for creating dendrimers, polymers, and supramolecular aggregates. nih.govfrontiersin.orgnih.gov Following this precedent, the dihydrazinyl compound can act as a core or a branching unit in the synthesis of dendrimers with precisely controlled architectures. Furthermore, its ability to form extensive hydrogen-bonding networks, a known feature of related aminotriazines, can be harnessed to direct the self-assembly of nanomaterials into ordered arrays. researchgate.net

The condensation of the hydrazinyl groups with aldehydes or ketones can yield hydrazone-based covalent organic frameworks (COFs). researchgate.net These porous crystalline polymers are gaining attention for their high surface area and tunable properties. By integrating metallic or semiconductor nanoparticles within the pores of a COF derived from this compound, advanced hybrid materials with synergistic optical, electronic, or catalytic properties could be realized.

Sustainable Synthesis and Utilization of Renewable Resources

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. The synthesis of this compound and its derivatives is adapting to these trends. The traditional synthesis starts with cyanuric chloride, a cost-effective and accessible precursor, and involves the sequential substitution of its chlorine atoms. mdpi.comnih.gov The first two substitutions with hydrazine (B178648) hydrate (B1144303) are typically performed at a controlled, low temperature, taking advantage of the decreasing reactivity of the triazine ring with each successive substitution. mdpi.comnih.gov

Future research is focused on making this process more environmentally benign. This includes the exploration of:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of other triazine derivatives, significantly reducing reaction times and often improving yields. researchgate.netresearchgate.net

Green Solvents: Replacing traditional volatile organic solvents with water or other environmentally friendly alternatives is a key goal. The reaction of cyanuric chloride with nucleophiles like amines has been successfully performed in aqueous environments. researchgate.net

While the direct use of renewable resources to build the triazine core is still a significant challenge, the utilization of bio-derived aldehydes or ketones to react with the hydrazinyl groups of the title compound offers a pathway to incorporate renewable carbon into the final material.

Exploration of Novel Reactivity and Unconventional Transformations

The rich reactivity of this compound is far from fully exploited. The presence of three distinct reactive sites—two hydrazinyl groups and one chlorine atom—allows for a wide range of chemical transformations.

The hydrazinyl (-NHNH2) groups are powerful nucleophiles and can undergo condensation reactions with various carbonyl compounds. For instance, reacting them with aldehydes and ketones produces stable hydrazone derivatives. nih.govpnrjournal.com This reaction is fundamental for creating larger molecules, including macrocycles and polymers.

The remaining chlorine atom provides a handle for further functionalization through nucleophilic aromatic substitution. This allows for the introduction of a third, different substituent, leading to the creation of unsymmetrical, highly functionalized 1,3,5-triazines. The reactivity of the chlorine atom can be tuned, but it generally allows for substitution by amines, thiols, or alkoxides under appropriate conditions. mdpi.comfrontiersin.org This stepwise functionalization is a key advantage of the triazine scaffold. researchgate.net

Below is a table summarizing potential novel reactions.

Reactant ClassReaction TypePotential Product/Application
Aldehydes/KetonesHydrazone CondensationSchiff base derivatives, macrocycles, ligands for metal complexes. nih.govpnrjournal.com
Isocyanates/IsothiocyanatesAdditionSemicarbazide/Thiosemicarbazide derivatives with potential biological activity.
Amines/Thiols/AlcoholsNucleophilic SubstitutionAsymmetrically trisubstituted triazines with tailored properties. mdpi.comfrontiersin.org
Dicarbonyl CompoundsCyclocondensationHeterocyclic-fused triazine systems (e.g., pyridazine, pyrazole).

This orthogonal reactivity makes this compound a powerful trifunctional linker for applications in chemical biology and materials science. frontiersin.orgnih.gov

Interdisciplinary Applications in Energy Storage and Conversion Technologies

The high nitrogen content and aromatic stability of the triazine ring make this compound a highly attractive precursor for materials used in energy storage and conversion. A significant emerging application is its use in creating Covalent Triazine Frameworks (CTFs). rsc.org

CTFs are a class of porous polymers with exceptional chemical and thermal stability, high surface area, and inherent nitrogen doping. rsc.org When this compound or its derivatives are used as monomers and subjected to polymerization and subsequent carbonization, they can produce N-doped porous carbon materials. These materials are highly sought after for electrochemical applications because the nitrogen atoms enhance conductivity and create active sites for electrochemical reactions. researchgate.net

The potential applications in energy technologies are diverse:

Supercapacitors: The high surface area and heteroatom doping of derived carbons can significantly improve charge storage capacity and rate performance. researchgate.net

Batteries (Li-ion, Na-ion, Zn-ion): As anode materials, these N-doped carbons can offer high capacity and stable cycling performance by providing abundant active sites for ion storage. rsc.org

Catalysis: The nitrogen sites within the carbon matrix can act as catalytic centers for reactions like the oxygen reduction reaction (ORR), which is crucial for fuel cells and metal-air batteries.

The table below details the potential roles of this compound in various energy technologies.

Energy TechnologyRole of Triazine DerivativeKey Benefits
SupercapacitorsPrecursor for N-doped porous carbon electrodes. researchgate.netHigh specific surface area, enhanced wettability, pseudocapacitive contributions from nitrogen sites. rsc.org
Lithium/Sodium-Ion BatteriesPrecursor for anode materials. rsc.orgHigh nitrogen content provides defects and active sites for ion storage, improving capacity and stability.
Fuel Cells / Metal-Air BatteriesPrecursor for ORR electrocatalysts.Nitrogen doping creates active catalytic sites, offering a low-cost alternative to precious metal catalysts.
Covalent Organic Frameworks (COFs)Monomer for building porous frameworks. researchgate.netTunable porosity for ion transport, high chemical stability, and defined active sites.

Advanced Characterization Techniques Beyond Standard Spectroscopy

While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization nih.govnih.gov, understanding the complex behavior and structure of molecules derived from this compound requires more advanced methods.

Solid-State NMR and X-ray Crystallography: For polymeric or crystalline materials like COFs, solid-state NMR provides insights into the local chemical environment and connectivity. X-ray crystallography is invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which are critical to the material's properties. researchgate.netnih.gov For instance, studies on similar 2-chloro-4,6-bis(amino)-1,3,5-triazines have used X-ray diffraction to reveal structures stabilized by extensive intra- and intermolecular hydrogen bonds. researchgate.net

2D-Exchange Spectroscopy (EXSY): The rotation around the C-N bonds connecting the hydrazinyl groups to the triazine ring can be restricted. 2D-EXSY, a specialized NMR technique, can be used to study this dynamic process, allowing for the determination of rotational energy barriers and equilibrium constants between different conformational isomers in solution. researchgate.net

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal stability of new polymers or materials derived from the triazine unit. DSC can detect phase transitions and potential solid-state rearrangements, while TGA measures weight loss as a function of temperature, indicating decomposition points and char yield, which is particularly relevant for creating carbon materials. nih.gov

These advanced techniques provide a deeper understanding of the structure-property relationships, guiding the rational design of new materials based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.